(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
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Biological Activity
The compound (E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrroloquinoxaline scaffold and subsequent modifications to introduce the amino and benzylidene groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, in vitro assays demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Induction of apoptosis |
A549 | 12 | Caspase activation |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria revealed that it inhibits bacterial growth effectively. The minimum inhibitory concentration (MIC) values were found to be particularly low for Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Antioxidant Activity
The antioxidant potential was assessed using DPPH radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals, suggesting that it may protect cells from oxidative stress.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 45 |
50 | 75 |
Case Studies
- Antitumor Efficacy in Vivo : A study involving xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment.
- Microbial Resistance : Investigations into its antimicrobial properties revealed that it could be effective against strains resistant to conventional antibiotics, highlighting its potential in overcoming antibiotic resistance.
Properties
IUPAC Name |
2-amino-N-butan-2-yl-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-5-14(2)27-24(31)20-21-23(29-17-9-7-6-8-16(17)28-21)30(22(20)25)26-13-15-10-11-18(32-3)19(12-15)33-4/h6-14H,5,25H2,1-4H3,(H,27,31)/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYBWDZEYVEVTM-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.